

Administration of BMS-182264 in Rodent Models: Application Notes and Protocols

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Compound of Interest

Compound Name: *Bms 182264*

CAS No.: *127749-54-6*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the administration of BMS-182264 in rodent models for preclinical research. As a potent activator of ATP-sensitive potassium (K-ATP) channels, BMS-182264 holds potential for investigating various physiological processes, including those related to cardiovascular and metabolic diseases. These notes synthesize established methodologies for similar compounds and provide a framework for the safe and effective use of BMS-182264 in laboratory settings.

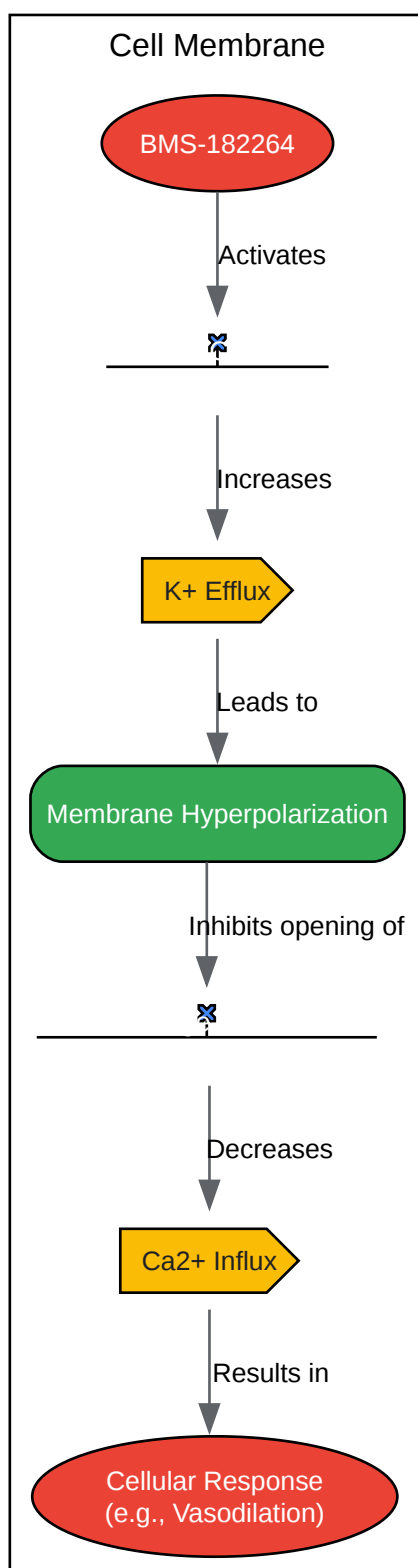
Scientific Background and Rationale

BMS-182264 is a member of the K-ATP channel opener class of compounds, which exert their pharmacological effects by increasing the open probability of these channels. K-ATP channels are crucial in linking the metabolic state of a cell to its electrical excitability. They are found in various tissues, including pancreatic β -cells, cardiac and skeletal muscle, and vascular smooth muscle.

The activation of K-ATP channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thereby reducing intracellular calcium concentration and leading to the relaxation of smooth muscle and a decrease in hormone secretion from endocrine cells. Due to these effects, K-ATP channel openers have been investigated for their therapeutic potential in conditions such as hypertension and diabetes.

BMS-182264 is structurally related to cromakalim, a well-characterized K-ATP channel opener. Therefore, the administration protocols for cromakalim in rodents can serve as a valuable starting point for studies involving BMS-182264. However, it is imperative for researchers to conduct initial dose-finding and tolerability studies specific to BMS-182264 to establish optimal experimental parameters.

Signaling Pathway of K-ATP Channel Activation



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Caption: Signaling pathway of BMS-182264-mediated K-ATP channel activation.

Physicochemical Properties and Formulation

A critical aspect of in vivo studies is the appropriate formulation of the test compound to ensure accurate and reproducible dosing.

Physicochemical Data for BMS-182264

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₉ N ₅	[1]
Molecular Weight	269.35 g/mol	[1]
XLogP3	3.5	[1]

The predicted XLogP3 value of 3.5 suggests that BMS-182264 is a lipophilic compound with poor aqueous solubility. Therefore, a suitable vehicle is required for its administration in rodent models.

Recommended Vehicles

Based on data from structurally similar K-ATP channel openers, the following vehicles can be considered for the formulation of BMS-182264. It is crucial to perform small-scale solubility tests with the specific batch of BMS-182264 to be used in the study.

Vehicle Recommendations for Different Administration Routes

Route of Administration	Recommended Vehicle	Rationale and Considerations
Oral (PO)	0.5-5% DMSO in saline or water	DMSO is a powerful solvent for many organic compounds.[2] Keeping the final DMSO concentration low is important to minimize potential toxicity. The use of a vehicle with 0.3% DMSO in water has been reported for the oral administration of the K-ATP channel opener diazoxide in mice.
Intraperitoneal (IP)	5-10% DMSO in saline	Higher concentrations of DMSO may be tolerated via the IP route compared to IV. A common practice is to first dissolve the compound in 100% DMSO and then dilute it with saline to the final desired concentration.[3]
Intravenous (IV)	1-5% DMSO in saline	For IV administration, it is critical to keep the DMSO concentration as low as possible to avoid hemolysis and other adverse effects. The final solution should be clear and free of precipitates.

Note: Always prepare fresh dosing solutions on the day of administration unless stability data indicates otherwise. Ensure the final formulation is homogenous and, for IV administration, sterile-filtered.

Administration Protocols

The following protocols are provided as a starting point. The optimal dose and administration route for a specific experimental paradigm should be determined through pilot studies.

Dose Range Finding

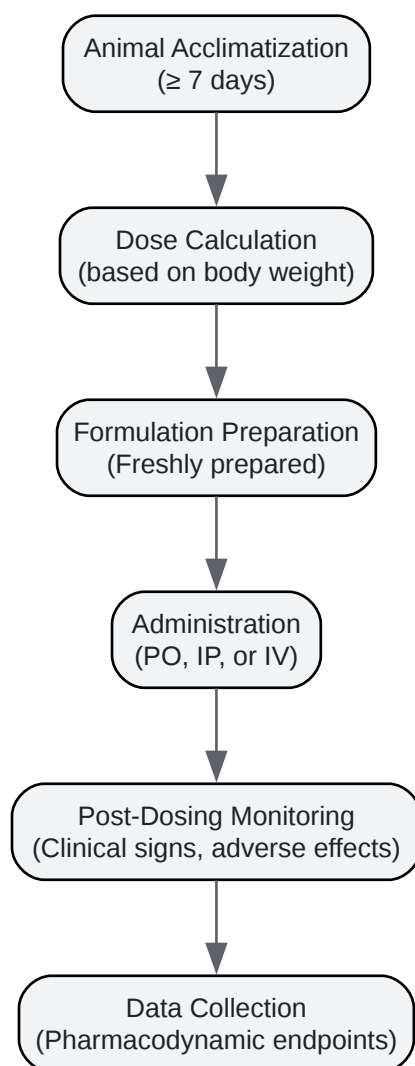
Based on in vivo studies with the structurally related K-ATP channel opener cromakalim and its active enantiomer BRL 38227, the following dose ranges can be considered for initial studies with BMS-182264 in rats.

Suggested Starting Dose Ranges for BMS-182264 in Rats

Route of Administration	Dose Range	Reference Compound(s) and Study Details
Oral (PO)	1-10 mg/kg	While direct oral dosing data for cromakalim is less common in acute studies, this range is a typical starting point for orally bioavailable small molecules in rodents.
Intraperitoneal (IP)	0.1-1.0 mg/kg	Intraperitoneal injection of cromakalim in rats at these doses caused a dose-dependent reduction in food intake.[4]
Intravenous (IV) Infusion	0.5-1.0 µg/kg/min	Intra-arterial infusion of BRL 38227 at these rates produced hypotensive effects in anesthetized rats.[5]

Step-by-Step Administration Procedures

Experimental Workflow for Rodent Administration



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Caption: General workflow for the administration of BMS-182264 in rodent studies.

3.2.1 Oral Gavage (PO)

- **Animal Preparation:** Acclimatize animals to handling and the gavage procedure for several days prior to the study. Fasting animals for a few hours before dosing can help standardize absorption, but this should be considered in the context of the specific study goals.
- **Dose Calculation:** Weigh each animal on the day of dosing to ensure accurate dose calculation.

- **Formulation:** Prepare the dosing solution of BMS-182264 in the chosen vehicle (e.g., 0.5% DMSO in saline). Ensure the compound is fully dissolved.
- **Administration:** Use an appropriately sized gavage needle for the species (e.g., 20-22 gauge for mice, 16-18 gauge for rats). Gently restrain the animal and insert the gavage needle over the tongue into the esophagus. Administer the calculated volume slowly and carefully to avoid accidental entry into the trachea.
- **Post-Administration Care:** Return the animal to its cage and monitor for any signs of distress.

3.2.2 Intraperitoneal Injection (IP)

- **Animal Restraint:** Properly restrain the animal to expose the abdomen. For rats, this may require two people.
- **Injection Site:** Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
- **Administration:** Use a 23-25 gauge needle for rats. Insert the needle at a shallow angle through the skin and abdominal wall. Gently aspirate to ensure the needle is not in a blood vessel or organ before injecting the dose.
- **Post-Administration Care:** Monitor the animal for any signs of pain or discomfort at the injection site.

3.2.3 Intravenous Injection (IV) - Tail Vein

- **Animal Warming:** Warm the animal under a heat lamp to dilate the tail veins, making them more accessible.
- **Restraint:** Place the animal in a suitable restraint device that allows access to the tail.
- **Vein Visualization:** Clean the tail with an alcohol wipe to help visualize the lateral tail veins.
- **Administration:** Use a 27-30 gauge needle. Insert the needle, bevel up, into the vein. A successful injection will have no resistance and no bleb formation.

- **Post-Administration Care:** Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding. Monitor the animal for any adverse reactions.

Pharmacokinetic Considerations

While specific pharmacokinetic data for BMS-182264 is not readily available, data from the related compound cromakalim in rats provides valuable insights. After oral administration of racemic cromakalim to rats, blood concentrations of the less active 3R,4S(+) enantiomer were up to fourfold higher than those of the more active 3S,4R(-) enantiomer, indicating stereoselective metabolism and/or absorption.[6] This suggests that the oral bioavailability of the active component of a racemic mixture can be significantly different from the overall bioavailability of the compound.

Researchers should consider performing pilot pharmacokinetic studies to determine key parameters such as C_{max}, T_{max}, half-life, and bioavailability for BMS-182264 in the specific rodent model and with the chosen route of administration. This information is crucial for designing appropriate dosing regimens for efficacy studies and for the accurate interpretation of experimental results.

Potential Pharmacodynamic Effects and Monitoring

As a K-ATP channel opener, BMS-182264 is expected to have effects on the cardiovascular system.

Potential Pharmacodynamic Effects of BMS-182264

System	Potential Effect	Monitoring Parameters
Cardiovascular	Vasodilation, Hypotension, Reflex Tachycardia	Blood pressure, heart rate (telemetry is ideal for conscious animals)
Metabolic	Inhibition of insulin secretion (at high doses)	Blood glucose levels

It is recommended to monitor these parameters, especially during initial dose-finding studies, to assess the compound's activity and to identify any potential adverse effects.

Self-Validating Systems and Trustworthiness in Protocols

To ensure the reliability and reproducibility of studies involving BMS-182264, the following principles of a self-validating system should be integrated into the experimental design:

- **Positive and Negative Controls:** Include a vehicle control group to account for any effects of the formulation itself. A positive control group treated with a well-characterized K-ATP channel opener like cromakalim can help validate the experimental model and confirm that the expected pharmacological effects are being observed.
- **Dose-Response Relationship:** Establishing a clear dose-response relationship for the primary pharmacodynamic endpoint provides strong evidence that the observed effect is a direct result of the compound's activity.
- **Blinding and Randomization:** Whenever possible, experiments should be conducted in a blinded manner, and animals should be randomly assigned to treatment groups to minimize bias.
- **Replication:** Key findings should be replicated in independent experiments to ensure their robustness.

By adhering to these principles, researchers can have greater confidence in the validity of their findings and contribute to the generation of high-quality, trustworthy preclinical data.

Conclusion

The administration of BMS-182264 in rodent models requires careful consideration of its physicochemical properties, appropriate formulation, and the selection of a suitable administration route and dose. By leveraging the existing knowledge on related K-ATP channel openers and adhering to rigorous experimental design, researchers can effectively utilize BMS-182264 as a tool to explore the role of K-ATP channels in health and disease.

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